2-(naphthalen-2-yloxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
Description
The compound 2-(naphthalen-2-yloxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a heterocyclic small molecule featuring a triazolo[4,5-d]pyrimidine core fused with a phenyl group and linked via a piperazine moiety to a naphthalen-2-yloxy-ethanone substituent. The compound’s crystallographic refinement likely employs SHELXL, a widely used program for small-molecule structure determination .
Properties
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c34-23(17-35-22-11-10-19-6-4-5-7-20(19)16-22)31-12-14-32(15-13-31)25-24-26(28-18-27-25)33(30-29-24)21-8-2-1-3-9-21/h1-11,16,18H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMJRWWEBZACQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)COC5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available naphthalen-2-ol and 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine.
Ether Formation: : naphthalen-2-ol is first converted into 2-(naphthalen-2-yloxy)ethanol using a Williamson ether synthesis.
Substitution Reaction: : This intermediate reacts with 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine in the presence of a strong base like sodium hydride to form the final product.
Purification: : The compound is then purified using techniques such as column chromatography.
Industrial Production Methods
For large-scale production, process optimization focuses on:
Efficient catalysts and reaction conditions to maximize yield.
Scalable purification methods.
Minimizing waste and side products to ensure economic viability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : May involve mild oxidizing agents like PCC.
Reduction: : Could be reduced using agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur on the naphthalen-2-yloxy group.
Common Reagents and Conditions
Oxidation: : Pyridinium chlorochromate in dichloromethane.
Reduction: : Lithium aluminum hydride in tetrahydrofuran.
Substitution: : Sodium hydride in dimethylformamide.
Major Products Formed
Oxidized and reduced forms of the compound.
Substituted derivatives based on nucleophile introduced.
Scientific Research Applications
Chemistry
Ligand Design: : Used as a scaffold in designing novel ligands for metal complexes.
Catalysis: : Potential application as a ligand in catalytic reactions.
Biology
Receptor Binding: : Investigated for binding properties to various biological receptors.
Pharmacology: : Studied for its effects on cellular pathways and potential therapeutic uses.
Medicine
Drug Development: : Explored as a potential drug candidate for various diseases due to its unique structure.
Diagnostics: : Utilized in the development of diagnostic probes.
Industry
Material Science: : Potential application in the creation of novel materials with specific properties.
Analytical Chemistry: : Employed in the development of analytical methods for detecting specific analytes.
Mechanism of Action
Effects
The compound interacts with molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects.
Molecular Targets and Pathways
Receptors: : Binds to specific receptors modulating their activity.
Pathways: : Alters signaling pathways, influencing cellular responses.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its triazolo-pyrimidine core and naphthalene-piperazine linkage. Below is a comparison with structurally related analogs:
Key Observations :
Triazolo vs. Pyrazolo Cores : The triazolo[4,5-d]pyrimidine in the target compound provides a rigid, planar structure conducive to binding ATP pockets in kinases, whereas pyrazolo[3,4-d]pyrimidines (e.g., compound 2 in ) exhibit isomerization behavior that may alter binding modes .
Piperazine Linkers : The piperazine moiety in the target compound enhances solubility and allows for modular substitution, similar to derivatives in (e.g., 7-(4-methylpiperazin-1-yl) groups), which are optimized for pharmacokinetics .
Naphthalene vs.
Biological Activity
The compound 2-(naphthalen-2-yloxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties known for their bioactivity. The presence of the triazolo[4,5-d]pyrimidine and naphthalenic structures are particularly noteworthy due to their established roles in medicinal chemistry.
Synthesis Methodology
A common approach to synthesizing this compound includes:
- Formation of the Triazolo-Pyrimidine Core : Utilizing copper-catalyzed reactions to link phenyl and triazole components.
- Piperazine Derivation : Introducing piperazine rings which are known for enhancing pharmacological properties.
- Final Coupling : The final step typically involves coupling the naphthalene moiety with the piperazine-triazole framework.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance:
- In Vitro Studies : Compounds containing the triazolo-pyrimidine structure have shown promising results against various cancer cell lines such as MDA-MB-231 (breast cancer) and MGC-803 (gastric cancer) with IC50 values indicating effective growth inhibition .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 27 | MGC-803 | 0.564 | |
| Triazole-linked Glycohybrids | MDA-MB-231 | 15.3 |
The proposed mechanism of action for these compounds often involves:
- Inhibition of Key Enzymes : Such as lysine-specific demethylase 1 (LSD1), which is implicated in tumor progression.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells through various signaling pathways.
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications in the triazolo-pyrimidine and naphthalene components can significantly influence biological activity. For example:
- Substituents on the triazole ring can enhance binding affinity to target enzymes.
- The spatial arrangement of functional groups affects the compound's ability to penetrate cellular membranes.
Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of derivatives related to this compound:
- Study on Triazolo-Pyrimidines : A series of synthesized triazolo-pyrimidines were tested for their anticancer activity using MTT assays, revealing that certain derivatives inhibited cell viability effectively .
- LSD1 Inhibition Studies : Research highlighted that specific derivatives exhibited potent LSD1 inhibition, leading to reduced migration and proliferation in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
